molecular formula C7H5BBrFO4 B1522087 4-Borono-2-bromo-5-fluorobenzoic acid CAS No. 957034-89-8

4-Borono-2-bromo-5-fluorobenzoic acid

Cat. No.: B1522087
CAS No.: 957034-89-8
M. Wt: 262.83 g/mol
InChI Key: YPNMKBPQTGVYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Borono-2-bromo-5-fluorobenzoic acid is an organoboron compound with the molecular formula C(_7)H(_5)BBrFO(_4). This compound is notable for its unique combination of boronic acid, bromine, and fluorine substituents on a benzoic acid framework. These functional groups make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-2-bromo-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid to introduce the bromine atom at the 2-position. This is followed by a borylation reaction, where a boronic acid group is introduced at the 4-position using a palladium-catalyzed coupling reaction with a suitable boron reagent, such as bis(pinacolato)diboron .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Borono-2-bromo-5-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Borono-2-bromo-5-fluorobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Borono-2-bromo-5-fluorobenzoic acid depends on its application. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond with an aryl halide. In biological applications, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Uniqueness: 4-Borono-2-bromo-5-fluorobenzoic acid is unique due to its combination of boronic acid, bromine, and fluorine substituents, making it highly versatile in organic synthesis and valuable in various research fields .

Properties

IUPAC Name

4-borono-2-bromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrFO4/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNMKBPQTGVYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C(=O)O)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660287
Record name 4-Borono-2-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-89-8
Record name 4-Borono-2-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Borono-2-bromo-5-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Borono-2-bromo-5-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Borono-2-bromo-5-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Borono-2-bromo-5-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Borono-2-bromo-5-fluorobenzoic acid
Reactant of Route 6
4-Borono-2-bromo-5-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.